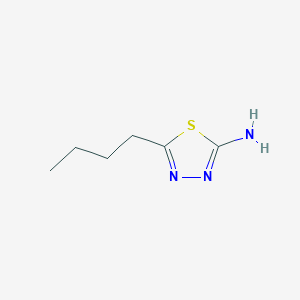

5-Butyl-1,3,4-thiadiazol-2-amine

Beschreibung

Significance of Heterocyclic Scaffolds in Medicinal Chemistry and Agrochemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their ring, are a cornerstone of modern science. ijarsct.co.in These structures are pervasive in nature, forming the essential framework of vital biomolecules such as the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA, vitamins, and hormones. nih.govresearchgate.netbohrium.com The unique three-dimensional shapes and electronic properties conferred by the inclusion of heteroatoms like nitrogen, sulfur, and oxygen allow for specific interactions with biological targets. researchgate.net

This inherent biological relevance has made heterocyclic scaffolds a primary focus in the pharmaceutical and agrochemical industries. ijarsct.co.inbohrium.com It is estimated that over 90% of new drugs contain at least one heterocyclic moiety, highlighting their indispensable role in drug discovery and development. researchgate.netbohrium.com In agrochemical research, these scaffolds are integral to the creation of effective herbicides, insecticides, and fungicides, often mimicking natural compounds to achieve their desired activity. ijarsct.co.innih.govresearchgate.net The versatility of heterocyclic chemistry allows for the synthesis of vast libraries of compounds, enabling researchers to fine-tune molecular properties and develop agents with enhanced efficacy and selectivity. nih.govresearchgate.net

Overview of 1,3,4-Thiadiazole (B1197879) Derivatives as Pharmacophores

Among the vast array of heterocyclic systems, the 1,3,4-thiadiazole ring has garnered significant attention from medicinal chemists over the past few decades. nih.gov This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, acts as a versatile pharmacophore—a molecular feature responsible for a drug's pharmacological activity. nih.govnih.gov The 1,3,4-thiadiazole nucleus is a bioisostere of other important rings, such as the thiazole (B1198619) ring found in some cephalosporin (B10832234) antibiotics, allowing for its strategic use in the design of new therapeutic agents. dovepress.com

The unique arrangement of its heteroatoms allows the 1,3,4-thiadiazole ring to act as a hydrogen bond acceptor and a two-electron donor system, contributing to its stable and aromatic nature. nih.gov This stability, combined with low toxicity in higher vertebrates, makes it an attractive scaffold for drug design. nih.gov Derivatives of 1,3,4-thiadiazole have been shown to exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, anticonvulsant, and antioxidant properties. nih.govmdpi.comresearchgate.net Commercially available drugs like the carbonic anhydrase inhibitor Acetazolamide feature this core structure, validating its therapeutic potential. nih.gov

Contextualization of 5-Butyl-1,3,4-thiadiazol-2-amine as a Core Structure for Elucidation and Derivatization

This compound represents a specific example within the broader, pharmacologically significant class of 2-amino-5-substituted-1,3,4-thiadiazoles. The structure consists of the core 1,3,4-thiadiazole ring, a primary amine group (-NH2) at position 2, and a butyl group (-C4H9) at position 5. The presence of the 2-amino group is particularly important, as it provides a reactive site for extensive chemical modification, serving as a scaffold for creating a diverse range of derivatives. dovepress.comnih.gov

Historical Perspectives on the Research and Development of Aminothiadiazoles

Research into aminothiadiazoles, particularly the 2-amino-1,3,4-thiadiazole (B1665364) isomer, has grown substantially over the last several decades. nih.gov Early interest was spurred by the discovery of the broad biological activities associated with the 1,3,4-thiadiazole ring. researchgate.net Scientists recognized that the 2-amino-1,3,4-thiadiazole moiety could serve as an excellent starting point for synthesizing more complex molecules. dovepress.com

The development of efficient synthetic methods, such as the cyclization of thiosemicarbazides with various reagents, facilitated the production and study of a wide array of these compounds. researchgate.netmdpi.com Throughout the late 20th and early 21st centuries, numerous studies have been published detailing the synthesis of 2-amino-1,3,4-thiadiazole derivatives and evaluating their potential as antimicrobial, anticancer, and anti-inflammatory agents. dovepress.commdpi.com This sustained research effort underscores the perceived value of this scaffold in the ongoing search for novel bioactive compounds. nih.govnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-butyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-2-3-4-5-8-9-6(7)10-5/h2-4H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMPWERUANCLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364629 | |

| Record name | 5-butyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14068-54-3 | |

| Record name | 5-Butyl-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14068-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-butyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-butyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Butyl 1,3,4 Thiadiazol 2 Amine and Its Structural Analogs

Cyclization Reactions for 1,3,4-Thiadiazole (B1197879) Ring Formation

The formation of the 1,3,4-thiadiazole ring is the critical step in the synthesis of these compounds. Various cyclization strategies have been developed, with those starting from thiosemicarbazide (B42300) derivatives being particularly prominent.

Synthesis from Thiosemicarbazide Derivatives

The reaction of thiosemicarbazide or its derivatives with carboxylic acids or their equivalents is a fundamental and widely employed method for constructing the 2-amino-1,3,4-thiadiazole (B1665364) core. sbq.org.brsbq.org.br This approach is valued for its efficiency and the ready availability of the starting materials. sbq.org.br

The general mechanism involves the nucleophilic attack of the nitrogen atom of thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by a series of dehydration and cyclization steps to form the aromatic thiadiazole ring. sbq.org.br A variety of reagents and conditions have been utilized to facilitate this transformation.

For instance, the synthesis of 2-amino-5-substituted-1,3,4-thiadiazole derivatives can be achieved by reacting a thiosemicarbazide with an appropriate carboxylic acid. sbq.org.br One specific example is the synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole, a structural analog of the target compound, which is prepared from pivalic acid and thiosemicarbazide using phosphorus oxychloride. prepchem.com

The following table summarizes the synthesis of various 2-amino-1,3,4-thiadiazole derivatives from thiosemicarbazide and different carboxylic acids.

| Starting Carboxylic Acid | Resulting 2-Amino-1,3,4-Thiadiazole Derivative | Reagents and Conditions | Reference |

| Pivalic Acid | 2-amino-5-tert-butyl-1,3,4-thiadiazole | Phosphorus oxychloride, Dioxane, 95-100°C | prepchem.com |

| Benzoic Acid | 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) | Polyphosphate ester (PPE), Chloroform (B151607), Reflux | nih.gov |

| Aromatic Carboxylic Acids | 5-Aryl-1,3,4-thiadiazole-2-amine derivatives | Phosphorus oxychloride, 80-90°C | mdpi.com |

| 4-Hydroxybenzaldehyde | 4-(5-AMINO- sbq.org.brtandfonline.comresearchgate.netTHIADIAZOL-2-YL)-PHENOL | tert-butyl hydroperoxide, Ethanol, Water, Room Temperature | chemicalbook.com |

Conventional Synthetic Routes and Their Modern Adaptations

Conventional methods for synthesizing 1,3,4-thiadiazoles often involve multi-step procedures and the use of harsh reagents. sbq.org.br For example, the cyclization of thiosemicarbazide with carboxylic acids has traditionally been carried out using strong dehydrating agents like phosphorus oxychloride (POCl3) or concentrated sulfuric acid. jocpr.comrsc.org While effective, these reagents present environmental and handling challenges.

Modern adaptations have focused on developing milder and more efficient protocols. One such advancement is the use of polyphosphate ester (PPE) as a cyclizing agent. nih.govencyclopedia.pub PPE offers a less hazardous alternative to traditional reagents and allows for a one-pot synthesis from a thiosemicarbazide and a carboxylic acid under milder conditions. nih.govencyclopedia.pubmdpi.com This method has been successfully applied to synthesize a variety of 2-amino-1,3,4-thiadiazoles. nih.gov

Another modern approach involves the use of iodine-mediated oxidative C-S bond formation. organic-chemistry.org This transition-metal-free method allows for the efficient and scalable synthesis of 2-amino-substituted 1,3,4-thiadiazoles from the condensation of thiosemicarbazide with aldehydes. organic-chemistry.org

The following table provides a comparison of conventional and modern synthetic routes.

| Synthetic Approach | Reagents | Conditions | Advantages of Modern Adaptations | Reference |

| Conventional | ||||

| Thiosemicarbazide & Carboxylic Acid | Phosphorus oxychloride (POCl3) | High temperature | - | mdpi.comjocpr.com |

| Thiosemicarbazide & Carboxylic Acid | Concentrated Sulfuric Acid | High temperature | - | rsc.org |

| Modern Adaptations | ||||

| Thiosemicarbazide & Carboxylic Acid | Polyphosphate ester (PPE) | Milder temperature (e.g., 60°C to reflux) | One-pot, avoids toxic additives | nih.govencyclopedia.pubmdpi.com |

| Thiosemicarbazide & Aldehyde | Iodine (I2) | Mild, metal-free | Scalable, efficient | organic-chemistry.org |

| Thiosemicarbazones | Ferric chloride, Water | Microwave or Ultrasound | Solvent-free, rapid reaction | sbq.org.br |

Novel and Green Chemistry Approaches in 5-Butyl-1,3,4-thiadiazol-2-amine Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for 1,3,4-thiadiazoles, aiming for processes that are more efficient, safer, and environmentally friendly.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as reduced reaction times, higher yields, and milder reaction conditions. tandfonline.comdocumentsdelivered.com This technique has been successfully applied to the synthesis of 1,3,4-thiadiazole derivatives. jocpr.comdocumentsdelivered.comnih.gov The use of ultrasound can accelerate reactions that would otherwise require prolonged heating under conventional methods. researchgate.net For instance, the synthesis of certain 1,3,4-thiadiazole and bi(1,3,4-thiadiazole) derivatives showed improved rates and yields when conducted under ultrasonic irradiation compared to classical conditions. jocpr.comdocumentsdelivered.comnih.gov Research has demonstrated the synthesis of 1,3,4-thiadiazoles from thiosemicarbazones using ultrasound in the presence of ferric chloride and water, eliminating the need for organic solvents. sbq.org.br

Environmentally Benign Reaction Conditions

A key goal of green chemistry is the use of environmentally benign solvents and reagents. The synthesis of 1,3,4-thiadiazoles has seen a shift towards greener conditions. One notable example is the use of water as a solvent and the avoidance of hazardous organic solvents. sbq.org.br Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, reduces waste and improves efficiency. encyclopedia.pub The use of milder reagents like polyphosphate ester (PPE) instead of toxic additives such as POCl3 or SOCl2 is another significant step towards environmentally benign synthesis. nih.govmdpi.com

Purification and Characterization Methodologies for Synthetic Products

Following the synthesis of this compound and its structural analogs, a rigorous purification and characterization process is employed to isolate the desired product and confirm its molecular identity. This typically involves a combination of chromatographic techniques for purification and various spectroscopic methods for structural elucidation.

Chromatographic Techniques for Isolation

Chromatographic methods are fundamental for the separation and purification of 5-substituted-1,3,4-thiadiazol-2-amines from crude reaction mixtures. The choice of technique and specific conditions depends on the polarity and volatility of the target compound and its impurities.

Thin-Layer Chromatography (TLC): TLC is a crucial tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. For 2-amino-1,3,4-thiadiazole derivatives, the purity of the compounds can be checked on silica (B1680970) gel G glass plates, with iodine vapor often used as a detecting agent. rsc.org The selection of the mobile phase is critical for achieving good separation. Various solvent systems, such as different proportions of benzene (B151609) and acetone, are evaluated to determine the optimal Rf value. rsc.org For thiazole (B1198619) derivatives, which are structurally related to thiadiazoles, a mixture of ethyl acetate (B1210297) and petroleum ether (e.g., 3:1) or chloroform and methanol (B129727) (e.g., 7:3) can be effective mobile phases. nih.gov Visualization of the separated spots on the TLC plate can be achieved under UV light or by using specific staining reagents. For instance, indoles and thiazole derivatives can be visualized by spraying with a freshly prepared solution of sodium nitrite (B80452) in hydrochloric acid and heating. epfl.ch

Column Chromatography: For the preparative scale purification of 5-alkyl-1,3,4-thiadiazol-2-amines, column chromatography is a standard and effective method. The stationary phase is typically silica gel. The selection of the eluent is guided by the TLC analysis. A gradient of ethyl acetate in pentane (B18724) or ethyl acetate in dichloromethane (B109758) are common solvent systems for the purification of related heterocyclic amine compounds. researchgate.net For basic amines, which can interact strongly with the acidic silanol (B1196071) groups of silica gel, leading to poor separation, the addition of a small amount of a competing amine like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the eluent can improve the chromatographic performance. researchgate.net Alternatively, using an amino-functionalized silica column can provide a more conducive environment for the purification of organic amines, often allowing for the use of less polar solvent systems like hexane (B92381) and ethyl acetate. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers a more efficient and higher resolution separation method for both analytical and preparative purposes. For 1,3,4-thiadiazole derivatives, reversed-phase HPLC is commonly employed. A typical setup might involve a C8 or C18 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like water containing a small percentage of trifluoroacetic acid (TFA) or formic acid to improve peak shape. rsc.orgresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to separate compounds with a range of polarities. rsc.org For instance, a gradient of acetonitrile in water with 0.03% TFA has been used for the separation of 1,3,4-thiadiazole derivatives. rsc.org UV detection is commonly set at a wavelength where the thiadiazole ring exhibits strong absorbance, typically around 250 nm. rsc.org

Spectroscopic Techniques for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, FT-IR, LC-MS)

Once the compound is purified, a suite of spectroscopic techniques is used to unequivocally determine its chemical structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for elucidating the structure of organic molecules. The spectra provide information about the number and types of protons and carbons in the molecule, as well as their chemical environment and connectivity.

For 5-substituted-1,3,4-thiadiazol-2-amines, the ¹H-NMR spectrum will show characteristic signals for the protons of the butyl group and the amino group. The protons of the butyl group typically appear as a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group attached to the thiadiazole ring. The chemical shifts of these protons are influenced by their proximity to the heterocyclic ring. The protons of the amino group (NH₂) usually appear as a broad singlet. uni.lu

The ¹³C-NMR spectrum will show distinct signals for each of the carbon atoms in the butyl group and the two carbons of the thiadiazole ring. The chemical shifts of the thiadiazole ring carbons are particularly informative, with the carbon atom at position 5 (C5), attached to the butyl group, and the carbon at position 2 (C2), attached to the amino group, appearing at characteristic downfield shifts. uni.lu For example, in related 5-substituted-N-phenyl-1,3,4-thiadiazol-2-amines, the C2 and C5 carbons of the thiadiazole ring resonate in the range of 159-169 ppm. uni.lu

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound will exhibit characteristic absorption bands. These include N-H stretching vibrations for the primary amine group, typically appearing in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the butyl group will be observed around 2850-2960 cm⁻¹. The C=N stretching vibration of the thiadiazole ring is expected to appear in the region of 1600-1650 cm⁻¹. The C-S stretching vibration within the thiadiazole ring can be found in the fingerprint region, often around 600-800 cm⁻¹. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the synthesized compound and for identifying any impurities. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) or, more commonly, the protonated molecular ion peak ([M+H]⁺) would be observed. For this compound (C₆H₁₁N₃S), the expected m/z value for the [M+H]⁺ ion is approximately 158.07. uni.lu

Interactive Data Tables

Below are interactive tables summarizing the expected spectroscopic data for this compound based on analysis of its structural analogs.

¹H-NMR Spectroscopic Data (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (butyl) | ~0.9 | t | ~7.4 |

| CH₂ (butyl, position 3) | ~1.4 | sextet | ~7.5 |

| CH₂ (butyl, position 2) | ~1.7 | quintet | ~7.6 |

| CH₂ (butyl, position 1) | ~2.8 | t | ~7.7 |

| NH₂ | ~7.2 | br s | - |

¹³C-NMR Spectroscopic Data (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (butyl) | ~13.7 |

| CH₂ (butyl, position 3) | ~22.1 |

| CH₂ (butyl, position 2) | ~30.9 |

| CH₂ (butyl, position 1) | ~31.5 |

| C2 (thiadiazole) | ~168.0 |

| C5 (thiadiazole) | ~155.0 |

FT-IR Spectroscopic Data (Predicted)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (amine) | 3100-3500 | Medium-Strong, Broad |

| C-H stretch (aliphatic) | 2850-2960 | Medium-Strong |

| C=N stretch (thiadiazole) | 1600-1650 | Medium |

| N-H bend (amine) | 1550-1650 | Medium |

| C-S stretch (thiadiazole) | 600-800 | Weak-Medium |

LC-MS Data (Predicted)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 158.0746 |

| [M+Na]⁺ | 180.0565 |

Chemical Functionalization and Derivatization Strategies for 5 Butyl 1,3,4 Thiadiazol 2 Amine

Modifications at the Aminic Nitrogen (N-substitution)

The primary amino group at the 2-position of the 5-butyl-1,3,4-thiadiazol-2-amine core is a key site for a variety of chemical transformations. These modifications, collectively known as N-substitution, allow for the introduction of a wide range of functional groups, leading to the generation of diverse derivatives.

Formation of Sulfonyl Thiourea (B124793) Derivatives

A significant derivatization strategy involves the reaction of 2-amino-1,3,4-thiadiazoles with sulfonyl isothiocyanates to form sulfonyl thiourea derivatives. This reaction proceeds via the nucleophilic addition of the aminic nitrogen of the thiadiazole to the electrophilic carbon of the isothiocyanate group. For instance, novel 1-(5-alkyl-1,3,4-thiadiazole-2-yl)-3-(4-tolylsulfonyl)thioureas have been synthesized from the corresponding 2-amino-1,3,4-thiadiazoles and p-toluene sulfonyl isothiocyanate. nih.gov This approach combines the structural features of both the 1,3,4-thiadiazole (B1197879) ring and the sulfonyl thiourea moiety within a single molecule. nih.gov

Table 1: Examples of Sulfonyl Thiourea Derivatives of 1,3,4-Thiadiazoles

| 2-Amino-1,3,4-thiadiazole (B1665364) Reactant | Sulfonyl Isothiocyanate Reactant | Resulting Derivative |

|---|

Amidation and Alkylation Reactions

Amidation and alkylation reactions at the aminic nitrogen are fundamental strategies for modifying the this compound scaffold.

Amidation is commonly achieved by reacting the amino group with acylating agents such as chloroacetyl chloride. For example, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) has been reacted with chloroacetyl chloride to produce 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide, a key intermediate for further derivatization. nih.gov This acylation step introduces a reactive handle that can be used to link other molecular fragments.

Alkylation introduces alkyl groups onto the aminic nitrogen. While specific examples for the 5-butyl derivative are not detailed in the provided results, the general reactivity of the amino group suggests its susceptibility to alkylating agents under appropriate conditions.

Synthesis of Schiff Bases

The condensation of the primary amino group of 2-amino-1,3,4-thiadiazoles with various aldehydes or ketones leads to the formation of Schiff bases, also known as imines or azomethines. jocpr.comsphinxsai.comchemrevlett.com This reaction is a versatile method for introducing a wide array of aromatic and heterocyclic substituents. The synthesis typically involves refluxing an equimolar mixture of the 2-amino-1,3,4-thiadiazole and a carbonyl compound in a suitable solvent, often with an acid catalyst like acetic acid. researchgate.net For example, Schiff bases have been prepared from 5-substituted-1,3,4-thiadiazol-2-amines and various benzaldehydes. jocpr.com The formation of the imine bond (-N=CH-) extends the conjugation of the system and significantly alters the electronic and steric properties of the parent molecule.

Structural Diversification at the 5-Position of the Thiadiazole Ring

Exploration of Alkyl and Aryl Substituents

The synthesis of 2-amino-1,3,4-thiadiazoles with diverse alkyl and aryl groups at the 5-position is a common strategy. wjpr.net One established method involves the cyclization of thiosemicarbazide (B42300) with carboxylic acids or their derivatives. nih.gov For instance, reacting thiosemicarbazide with different aromatic acids in the presence of a dehydrating agent like concentrated sulfuric acid yields 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines. jocpr.com This approach allows for the incorporation of a wide range of substituted aryl rings. Similarly, aliphatic carboxylic acids can be used to introduce various alkyl chains at the 5-position.

Table 2: Examples of 5-Substituted 2-Amino-1,3,4-thiadiazoles

| Position 5 Substituent | Parent Compound Name |

|---|---|

| tert-Butyl | 2-Amino-5-tert-butyl-1,3,4-thiadiazole sigmaaldrich.com |

| Phenyl | 2-Amino-5-phenyl-1,3,4-thiadiazole sigmaaldrich.com |

Introduction of Heterocyclic Moieties

Incorporating other heterocyclic rings at the 5-position of the 1,3,4-thiadiazole core is a key strategy for creating more complex and potentially more active molecules. This can be achieved by starting with a carboxylic acid that already contains a heterocyclic ring and reacting it with thiosemicarbazide. While direct synthesis of 5-butyl derivatives with heterocyclic moieties at the 5-position is not explicitly detailed, the general synthetic routes for 2-amino-1,3,4-thiadiazoles are applicable. nih.gov For example, the synthesis of cephalosporins like Cefozopran involves a 1,2,4-thiadiazole (B1232254) ring, highlighting the importance of heterocyclic-substituted thiadiazoles in medicinal chemistry. nih.gov

Formation of Fused 1,3,4-Thiadiazole Ring Systems

The inherent reactivity of the 2-amino-1,3,4-thiadiazole moiety provides a foundation for the construction of fused heterocyclic systems. These reactions typically involve the participation of the exocyclic amino group and the endocyclic nitrogen atom (N-3) in cyclization with bifunctional reagents.

Imidazo[2,1-b]researchgate.netmdpi.comnih.govthiadiazole Derivatives

A prominent and well-studied fused system derived from 2-amino-1,3,4-thiadiazoles is the imidazo[2,1-b] researchgate.netmdpi.comnih.govthiadiazole scaffold. researchgate.net The synthesis of these bicyclic heterocycles is most commonly achieved through the reaction of a 2-amino-1,3,4-thiadiazole with α-haloketones. researchgate.netresearchgate.net

The reaction proceeds via an initial N-alkylation of the endocyclic N-3 atom of the thiadiazole ring by the α-haloketone, followed by an intramolecular cyclization involving the exocyclic amino group and the ketone carbonyl, leading to the formation of the imidazole (B134444) ring. This process is often carried out by refluxing the reactants in a suitable solvent like ethanol. researchgate.net The resulting hydrobromide salt is then neutralized to yield the free base of the imidazo[2,1-b] researchgate.netmdpi.comnih.govthiadiazole derivative. researchgate.net

Further functionalization of the imidazo[2,1-b] researchgate.netmdpi.comnih.govthiadiazole ring system can be achieved through electrophilic substitution reactions, which typically occur at the C-5 position of the imidazole ring. mdpi.com For instance, Vilsmeier-Haack formylation using phosphorus oxychloride and dimethylformamide introduces a formyl group at this position. mdpi.com Halogenation with reagents like bromine or iodine monochloride also leads to substitution at the 5-position. mdpi.com

Table 1: Synthesis of Imidazo[2,1-b] researchgate.netmdpi.comnih.govthiadiazole Derivatives

| Starting Material | Reagent | Product | Reference |

| 2-Amino-1,3,4-thiadiazole | α-Phenacyl bromides | Imidazo[2,1-b] researchgate.netmdpi.comnih.govthiadiazoles | researchgate.net |

| Imidazo[2,1-b]-1,3,4-thiadiazole | Phosphorus oxychloride/DMF | 5-Formyl-imidazo[2,1-b]-1,3,4-thiadiazole | mdpi.com |

| Imidazo[2,1-b]-1,3,4-thiadiazole | Bromine | 5-Bromo-imidazo[2,1-b]-1,3,4-thiadiazole | mdpi.com |

| Imidazo[2,1-b]-1,3,4-thiadiazole | Iodine monochloride | 5-Iodo-imidazo[2,1-b]-1,3,4-thiadiazole | mdpi.com |

Other Fused Heterocycles

Beyond the well-established synthesis of imidazo[2,1-b] researchgate.netmdpi.comnih.govthiadiazoles, the 2-amino-1,3,4-thiadiazole nucleus can be used to construct other fused heterocyclic systems. The reaction of 2-amino-1,3,4-thiadiazoles with 1,3-dicarbonyl compounds can lead to the formation of researchgate.netmdpi.comnih.govthiadiazolo[3,2-a]pyrimidines. sci-hub.st For example, the reaction with acetylacetone (B45752) can yield a pyrimidine-fused thiadiazole. sci-hub.st

The versatility of the 2-amino-1,3,4-thiadiazole scaffold is further demonstrated by its use in the synthesis of various other fused systems, although specific examples starting from the 5-butyl derivative are less commonly reported. These reactions often rely on the nucleophilic character of both the exocyclic amino group and the ring nitrogens to react with appropriate electrophilic partners.

Biological Activities and Pharmacological Relevance of 5 Butyl 1,3,4 Thiadiazol 2 Amine Derivatives

Anticancer Potential

Derivatives of 1,3,4-thiadiazole (B1197879) are prominent pharmacophores in the development of new anticancer agents. mdpi.com Their mechanism of action is diverse and can involve the inhibition of various enzymes crucial for cancer cell survival and proliferation, such as topoisomerase II, glutaminase, and various kinases. nih.gov

A substantial body of research has demonstrated the cytotoxic effects of 5-substituted-1,3,4-thiadiazol-2-amine derivatives against a range of human cancer cell lines. These compounds have shown promising activity against breast, liver, colon, and lung cancers, among others.

For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives incorporating substituted piperazines displayed significant cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with some compounds showing higher potency than the standard drug, 5-Fluorouracil. mdpi.com Specifically, compounds featuring 4-methoxyphenyl (B3050149) piperazine (B1678402) and 4-benzyl piperidine (B6355638) substituents were identified as the most active. mdpi.com Similarly, other studies have reported potent growth inhibitory activity of 1,3,4-thiadiazole derivatives against MCF-7 cells, with IC50 values in the low microgram per milliliter range. mdpi.com

Another novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, exhibited strong anti-proliferative effects against LoVo (colorectal cancer) and MCF-7 cell lines, with an IC50 value of 2.44 µM against LoVo cells after 48 hours. nih.gov Furthermore, N-benzyl-5-phenyl-1,3,4-thiadiazole-2-amine derivatives have demonstrated higher inhibitory activity against the MDA-MB-231 breast cancer cell line than the conventional drug cisplatin. nih.gov

The antiproliferative activity is not limited to solid tumors. Derivatives have also shown considerable activity against human myeloid leukemia cell lines (HL-60 and U937). nih.gov The table below summarizes the in vitro anticancer activity of selected 1,3,4-thiadiazole derivatives.

| Derivative Class/Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazole-piperazine derivatives (4e, 4i) | MCF-7 (Breast), HepG2 (Liver) | IC50: 2.34–8.35 µg/mL | mdpi.com |

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 (Breast) | Higher inhibition than cisplatin | nih.gov |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colorectal) | IC50: 2.44 µM | nih.gov |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | IC50: 23.29 µM | nih.gov |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | Selectively active | mdpi.com |

| Cinnamic acid with a 1,3,4-thiadiazole ring (Compound 22) | MCF-7 (Breast), A549 (Lung) | IC50: 0.28 and 0.52 μg/mL | mdpi.com |

| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | HCV29T (Bladder), SW707 (Rectal), A549 (Lung), T47D (Breast) | Some compounds higher than cisplatin | nih.gov |

The anticancer effects of 1,3,4-thiadiazole derivatives are often linked to their ability to interfere with critical cellular processes and signaling pathways that govern cancer cell growth and survival. nih.gov Research has shown that these compounds can induce cell cycle arrest and apoptosis (programmed cell death).

For example, highly active 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives were found to induce cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively. mdpi.com This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. Furthermore, these compounds were shown to trigger apoptosis, as evidenced by a significant increase in the Bax/Bcl-2 ratio and the levels of caspase 9, a key executioner enzyme in the apoptotic cascade. mdpi.com Other studies have confirmed that potent thiadiazole derivatives can cause a cell cycle arrest in the sub-G1 phase, which is characteristic of apoptotic cells. nih.gov

Specific molecular targets have also been identified. One derivative was found to selectively inhibit the Abl protein kinase, a crucial enzyme in the development of certain leukemias, with an IC50 value of 7.4 µM. mdpi.com This inhibition was selective for Bcr-Abl-positive cells. mdpi.com Other mechanisms include the inhibition of the kinesin spindle protein (KSP), which is essential for the formation of the mitotic spindle during cell division. mdpi.com

The anticancer potency of 2-amino-1,3,4-thiadiazole (B1665364) derivatives is highly dependent on the nature and position of substituents on both the thiadiazole ring and the amino group. nih.gov Structure-activity relationship (SAR) studies have provided valuable insights for the design of more effective compounds.

It has been observed that introducing an aromatic ring at the 5-position of the thiadiazole core generally enhances the anticancer effect. researchgate.netnih.gov The specific substituents on this aromatic ring play a critical role. For example, in a series of 5-phenyl-substituted derivatives, the presence of electron-withdrawing groups was found to promote anticancer activity. nih.gov Similarly, the introduction of a piperazine ring via an acetamide (B32628) linker has proven to be advantageous for the antiproliferative activity of this class of compounds. nih.govmdpi.com

The substitution pattern on the 2-amino group also significantly influences efficacy. SAR analysis of N-benzyl-5-phenyl-1,3,4-thiadiazole-2-amines revealed that an aromatic ring and electron-withdrawing substituents are beneficial for anticancer activity. nih.gov In another study, the presence of a nitro group on a thiazole (B1198619) substituent was found to be crucial for activity against Abl protein kinase, likely due to its ability to form key hydrogen bonds within the enzyme's binding pocket. mdpi.com This highlights the importance of specific structural features for targeted molecular interactions.

Antimicrobial Spectrum

In an era of increasing antimicrobial resistance, the development of new therapeutic agents is a global health priority. researchgate.netekb.eg Derivatives of 1,3,4-thiadiazole have emerged as a promising class of compounds with a broad spectrum of activity against pathogenic bacteria and fungi. nih.govnih.gov

Derivatives of 5-substituted-2-amino-1,3,4-thiadiazole have demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria.

Studies have shown that compounds with specific halogen substitutions exhibit potent antibacterial action. For example, fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine showed good inhibitory effects against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 28 μg/mL. nih.govdovepress.com Some synthesized imine derivatives of 1,3,4-thiadiazole also exhibited good antibacterial activity against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Klebsiella pneumoniae. ekb.eg

Furthermore, derivatives incorporating an indole (B1671886) moiety have shown good to high activity against E. coli. nih.govdovepress.com Tris-1,3,4-thiadiazole derivatives have displayed good antibacterial activity against a range of Gram-positive bacteria, including Streptococcus pneumoniae, B. subtilis, and S. aureus, as well as Gram-negative bacteria like P. aeruginosa, E. coli, and K. pneumoniae, with MICs as low as 8 μg/mL. nih.gov The antibacterial activity of these compounds is sometimes comparable to standard antibiotics like ciprofloxacin. nih.govrasayanjournal.co.in The table below presents the antibacterial activity of representative derivatives.

| Derivative Class/Compound | Bacterial Strain | Activity (MIC/Inhibition) | Reference |

|---|---|---|---|

| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | MIC: 20-28 µg/mL | nih.govdovepress.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) | S. aureus, B. subtilis | MIC: 20-28 µg/mL | nih.govdovepress.com |

| Tris-2,5-disubstituted 1,3,4-thiadiazole derivatives | S. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, K. pneumoniae | MIC: 8-31.25 µg/mL | nih.gov |

| 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amine | E. coli | Good to high activity | nih.govdovepress.com |

| Imine derivatives of 1,3,4-thiadiazole (e4, e5, e6) | S. aureus, E. faecalis, E. coli, K. pneumoniae | Good activity | ekb.eg |

| 2-amino-1,3,4-thiadiazole derivatives (3a-3c) | Pseudomonas aeruginosa | Significant inhibitory effect | raparinuni2024.org |

In addition to their antibacterial properties, 1,3,4-thiadiazole derivatives have shown significant efficacy against various fungal pathogens, which are a growing cause of invasive infections. nih.gov

Compounds from this class have been tested against common fungal species such as Candida albicans and Aspergillus niger. rasayanjournal.co.in For instance, 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines with specific substitutions showed significant antifungal activity. rasayanjournal.co.in In one study, 2-amino-1,3,4-thiadiazole derivatives bearing a 2,4-dichlorophenylamino group showed higher activity against C. albicans strains than the standard antifungal drug itraconazole. dovepress.com

The mechanism of antifungal action for some derivatives has been explored. One study on a 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol derivative, revealed that its antifungal activity involves the disruption of cell wall biogenesis, causing treated cells to lose their shape and form giant cells. nih.govnih.gov This particular compound did not affect the ergosterol (B1671047) content in the fungal cells, suggesting a different mechanism from azole antifungals. nih.gov However, other 1,3,4-thiadiazole derivatives have been found to inhibit ergosterol biosynthesis, likely by interacting with the fungal 14-α-sterol demethylase enzyme. researchgate.net This indicates that the antifungal mechanisms within this class of compounds can vary. Some derivatives have also shown synergistic effects when combined with existing antifungal drugs like amphotericin B, potentially allowing for lower, less toxic doses. researchgate.net

| Derivative Class/Compound | Fungal Species | Activity (MIC/Inhibition) | Reference |

|---|---|---|---|

| 2,4-dichlorophenylamino derivative (14d) | C. albicans | MIC: 32.6 µg/mL (Higher than Itraconazole) | dovepress.com |

| 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amine | C. albicans | Good to high activity | nih.govdovepress.com |

| Tris-2,5-disubstituted 1,3,4-thiadiazole derivatives | A. fumigatus, C. albicans, G. candidum | MIC: 8-31.25 µg/mL | nih.gov |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) | Candida species, molds | MIC100: 8-96 µg/mL | nih.govnih.gov |

| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines (4f, 4g) | A. niger, C. albicans | Significant activity | rasayanjournal.co.in |

Structure-Activity Relationships in Antimicrobial Agents

The antimicrobial activity of 1,3,4-thiadiazole derivatives is significantly influenced by the nature of the substituents on the thiadiazole ring. Structure-activity relationship (SAR) studies reveal that specific modifications can enhance potency against various bacterial and fungal strains.

For instance, in a series of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives, compounds with fluoro and chloro substituents demonstrated good inhibitory effects against Gram-positive bacteria like S. aureus and B. subtilis. nih.gov Another study synthesized a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines and found that derivatives with chloro, fluoro, and methyl groups showed significant antibacterial activity. rasayanjournal.co.in In contrast, derivatives containing hydroxyl and methoxy (B1213986) groups exhibited notable antifungal activity against A. niger and C. albicans. rasayanjournal.co.in

The introduction of a 5-nitroheteroaryl group (like nitrothiophene, nitrofuran, or nitroimidazole) at the C-5 position of the thiadiazole ring has been shown to impart strong antibacterial effects, particularly against Gram-positive bacteria. ut.ac.ir The oxidation of the thioether linkage in these compounds to sulfinyl or sulfonyl groups, however, did not lead to an improvement in antibacterial activity. ut.ac.ir

Furthermore, the complexation of 2-amino-1,3,4-thiadiazole derivatives with metal ions can enhance their biological properties. Metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole showed increased antifungal activity compared to the ligand alone. nih.gov Similarly, copper (II) chelates of certain 8-hydroxyquinoline-based thiadiazole derivatives were found to be more toxic to fungi than the parent ligand. nih.gov

| Core Structure | Substituent | Target Organism | Observed Activity | Reference |

|---|---|---|---|---|

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | Fluoro, Chloro | S. aureus, B. subtilis (Gram-positive) | Good inhibitory effects (MIC: 20–28 μg/mL) | nih.gov |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | Hydroxy, Methoxy | A. niger, C. albicans (Fungi) | Significant antifungal activity | rasayanjournal.co.in |

| 2-(5-Nitro-2-heteroaryl)-1,3,4-thiadiazole | Nitrothiophene, Nitrofuran | Gram-positive bacteria | Strong antibacterial effects | ut.ac.ir |

| 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Cu(II) and Ni(II) complexes | Aspergillus sp., C. albicans | Increased antifungal activity compared to ligand | nih.gov |

Antiparasitic Efficacy

Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated significant potential as agents against various parasitic diseases, including leishmaniasis and trypanosomiasis.

Antileishmanial Activity

Numerous studies have highlighted the effectiveness of 1,3,4-thiadiazole derivatives against Leishmania species. A series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, which incorporated an N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety, exhibited good antileishmanial activity against the promastigote form of L. major. nih.gov The 4-methylbenzyl analog was identified as the most potent compound in this series, significantly reducing the number of intracellular amastigotes. nih.gov

In another study, derivatives of 2-substituted-thio-1,3,4-thiadiazole were evaluated for their in vitro activity against L. major. mui.ac.ir The presence of a bulky substitution at the 5-position was found to improve antileishmanial activity. mui.ac.ir Similarly, research on 5-(nitroheteroaryl)-1,3,4-thiadiazoles revealed that the substituent at the C-2 position is crucial for determining potency. tandfonline.com Specifically, hydroxypropylamino- and methoxypropylamino- analogs of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole were the most active against both promastigote and amastigote forms of L. major. tandfonline.com

A separate series based on a 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole core also showed promise. nih.gov A methyl-imidazolyl containing derivative was identified as the most potent compound, demonstrating significantly higher effectiveness against L. major promastigotes than the standard drug, Glucantime. nih.gov

| Compound Series | Most Active Derivative | Target Form | Activity (IC50) | Reference |

|---|---|---|---|---|

| 2-substituted-thio-1,3,4-thiadiazoles | Compound II (bearing 5-(4-nitrobenzylideneamino)) | Promastigotes & Amastigotes | 44.4 µM & 64.7 µM (24h) | mui.ac.ir |

| 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines | 4-methylbenzyl analog (3i) | Promastigotes & Amastigotes | Significantly reduces intracellular amastigotes | nih.gov |

| 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazoles | Hydroxypropylamino- analog (29) | Promastigotes & Amastigotes | IC50 (Amastigote) = 1.8 µM | tandfonline.com |

| 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazoles | Methoxypropylamino- analog (32) | Promastigotes & Amastigotes | IC50 (Amastigote) = 1.9 µM | tandfonline.com |

| 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazoles | Methyl-imidazolyl derivative (6e) | Promastigotes | 11.2 µg/mL (24h), 7.1 µg/mL (48h) | nih.gov |

Antitrypanosomal Activity

Research into the antitrypanosomal effects of thiadiazole-related structures has identified promising candidates. A study on a series of 1-alkyl-2-(substituted-amino)-5-hydroxy-4-methylnaphtho[1,2-d]thiazolium salts, which are structurally related to thiadiazoles, demonstrated in vitro trypanocidal activity. nih.gov Several of these compounds were capable of causing complete lysis of Trypanosoma brucei organisms within 30 minutes at a concentration of 10⁻⁵ M. nih.gov A key finding was that the presence of a hydrophobic substituent on the 2-amino group was associated with high antitrypanosomal activity. nih.gov

Mechanisms of Action in Antiparasitic Contexts

The precise mechanisms of action for the antiparasitic effects of thiadiazole derivatives are still under investigation. For the structurally novel naphtho[1,2-d]thiazolium salts with trypanocidal activity, their unique structure compared to known trypanocides suggests that their mechanism warrants further study. nih.gov The 1,3,4-thiadiazole ring itself contains a constrained pharmacophore with two electron donor systems that can act as a "hydrogen binding domain," which may contribute to its biological activities by interacting with parasitic enzymes or other biomolecules. mui.ac.ir

Neurological and Central Nervous System Activity

Derivatives of 1,3,4-thiadiazole have been extensively investigated for their effects on the central nervous system, showing particular promise as anticonvulsant agents.

Anticonvulsant Properties

The 1,3,4-thiadiazole nucleus is a component of several compounds with significant anticonvulsant properties. nih.gov The anticonvulsant activity is evaluated using standard models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.

One study found that out of a series of synthesized compounds, 5-butyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole was a highly potent agent. nih.gov In general, SAR studies have revealed that substitution with long aliphatic chains on the ring tends to decrease or eliminate anticonvulsant activity. nih.gov

In another series, 2-amino-5-sulphanyl-1,3,4-thiadiazole derivatives bearing a sulphonamide group exhibited excellent anticonvulsant activity in both MES and PTZ models. Other research has shown that compounds with a chlorobenzyl substitution or those incorporating a benzothiazole (B30560) hydrophobic domain can show high efficacy, with some providing 100% protection at low doses in the MES test. nih.govnih.gov The introduction of a methoxyphenyl group has also been shown to confer significant protection. nih.gov

| Compound/Derivative Type | Test Model | Observed Activity | Reference |

|---|---|---|---|

| 5-butyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | MES | Highly potent (ED50 = 247- >500 mg/kg) | nih.gov |

| 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | MES | 64.28% protection at 300 mg/kg | nih.gov |

| 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide | MES | 100% protection at 30 mg/kg | nih.gov |

| 2-amino-5-sulphanyl-1,3,4-thiadiazole with sulphonamide group (Compound 3a) | MES & PTZ | Excellent activity, comparable to reference drugs | |

| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | MES & PTZ | Potent activity (ED50 = 20.11 mg/kg in MES; 35.33 mg/kg in PTZ) | nih.gov |

Anxiolytic and Antidepressant Effects

Derivatives of the 2-amino-1,3,4-thiadiazole scaffold have demonstrated notable potential in the modulation of central nervous system (CNS) activity, specifically exhibiting anxiolytic and antidepressant properties. In one study, a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and pharmacologically screened for their effects on the CNS. nih.gov Certain compounds from this series were found to possess significant antidepressant and anxiolytic activities, with efficacy comparable to the reference drugs Imipramine (B1671792) and Diazepam. nih.gov

Further investigation into one of the most potent compounds from this series revealed a promising pharmacological profile, characterized by a mixed antidepressant-anxiolytic activity. nih.gov Behavioral studies indicated that these effects were observed at doses substantially lower than those causing undesired side effects like sedation. nih.gov Another study focusing on imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) also reported significant antidepressant activity. nih.gov Two specific thiobenzyl derivatives showed a reduction in immobility time of 77.99% and 76.26%, respectively, which was comparable to the standard drug imipramine (82%). nih.gov These findings underscore the potential of the 1,3,4-thiadiazole nucleus as a core structure for developing new agents to treat anxiety and depression. chemmethod.comnih.gov

Table 1: Anxiolytic and Antidepressant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Type | Activity Observed | Key Findings | Reference |

|---|---|---|---|

| 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives | Antidepressant & Anxiolytic | Activity comparable to reference drugs Imipramine and Diazepam. nih.gov | nih.gov |

Acetylcholinesterase Inhibition for Neurodegenerative Disorders

Acetylcholinesterase (AChE) inhibitors play a crucial role in managing neurodegenerative disorders like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Several series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent AChE inhibitors. nih.govtbzmed.ac.ir

In one study, a series of drug-1,3,4-thiadiazole hybrid compounds showed promising activity against AChE, with one compound exhibiting an IC₅₀ value of 18.1 ± 0.9 nM. nih.gov This was significantly more potent than the reference drug, neostigmine (B1678181) methyl sulfate (B86663) (IC₅₀ 2186.5 ± 98.0 nM). nih.gov Kinetic studies revealed that these compounds act as mixed-type inhibitors of the enzyme. nih.gov Another investigation into benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus also identified compounds with nanomolar potency. tbzmed.ac.ir The most active compound in this series, featuring a fluorine atom on the phenyl ring, had an IC₅₀ value of 1.82 ± 0.6 nM, demonstrating significantly higher potency than the reference drug donepezil (B133215) (IC₅₀ = 0.6 ± 0.05 µM). tbzmed.ac.ir These results highlight that the 1,3,4-thiadiazole nucleus, particularly when combined with an amidic linkage, is a valuable pharmacophore for designing highly potent AChE inhibitors. tbzmed.ac.ir

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of 1,3,4-Thiadiazole Derivatives

| Compound Series | Most Potent Derivative (IC₅₀) | Reference Drug (IC₅₀) | Key Finding | Reference |

|---|---|---|---|---|

| Drug-1,3,4-thiadiazole hybrids | 18.1 ± 0.9 nM | Neostigmine (2186.5 ± 98.0 nM) | Showed mixed-type inhibition and significantly higher potency than the reference. nih.gov | nih.gov |

Metabolic and Inflammatory Modulation

Anti-inflammatory Actions

Derivatives of 1,3,4-thiadiazole have been extensively studied for their anti-inflammatory properties, with many compounds showing significant activity in preclinical models. nih.govnih.govresearchgate.net The goal of this research is often to develop new non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles, particularly regarding gastrointestinal side effects. nih.govnih.gov

A series of 2,6-diaryl-imidazo[2,1-b] chemmethod.comnih.govnih.govthiadiazole derivatives were evaluated in vivo for their anti-inflammatory effects using the carrageenan-induced rat paw edema test. nih.gov One compound from this series demonstrated superior anti-inflammatory activity compared to the standard drug, diclofenac. nih.gov Notably, none of the tested compounds in this study showed any ulcerogenic activity. nih.gov Molecular docking studies suggested that the anti-inflammatory mechanism involves the inhibition of cyclooxygenases (COX-1/COX-2), with some compounds showing a preference for COX-2. nih.gov Similarly, other research on N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides also reported fair anti-inflammatory activity with low ulcerogenic potential compared to indomethacin. nih.gov

Antidiabetic Activity through Enzyme Inhibition (e.g., α-glucosidase, amylase)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key strategy in the management of type 2 diabetes. nih.govnih.gov Derivatives of 1,3,4-thiadiazole have emerged as promising candidates for this therapeutic approach. nih.govmdpi.com

Several studies have reported the synthesis of novel 1,3,4-thiadiazole derivatives with potent α-glucosidase inhibitory activity. nih.govmdpi.com In one such study, Schiff base analogues bearing the 1,3,4-thiadiazole moiety were designed and tested. nih.gov Three analogues displayed remarkable inhibitory profiles against α-glucosidase, with IC₅₀ values as low as 1.10 ± 0.10 μM, which is significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ 11.50 ± 0.30 μM). nih.gov Another study on 1,3,4-thiadiazole derivatives with different acidic linkers also found significant inhibitory activity against α-glucosidase, with one compound showing an IC₅₀ value (3.66 mM) nearly 3.7 times lower than that of acarbose (IC₅₀ = 13.88 mM). mdpi.com Some scaffolds have also been shown to possess a dual antagonist effect, inhibiting both α-amylase and α-glucosidase. nih.gov

Table 3: α-Glucosidase Inhibition by 1,3,4-Thiadiazole Derivatives

| Compound Series | Most Potent Derivative (IC₅₀) | Reference Drug (Acarbose) (IC₅₀) | Key Finding | Reference |

|---|---|---|---|---|

| Schiff base analogues | 1.10 ± 0.10 μM | 11.50 ± 0.30 μM | Derivatives showed excellent inhibition, far exceeding the standard drug. nih.gov | nih.gov |

Antioxidant Properties and Radical Scavenging Activity

Oxidative stress caused by free radicals is implicated in numerous diseases, making the development of effective antioxidants a key research area. nih.gov The 1,3,4-thiadiazole scaffold has been incorporated into various molecules to evaluate their antioxidant and radical scavenging potential. nih.govnih.gov

The antioxidant capacity of these derivatives is often assessed using in vitro methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging assays. nih.govnih.govpensoft.net In a study of novel 1,3,4-thiadiazole derivatives containing thiophene (B33073) groups, one compound exhibited the highest antioxidant activity at all tested concentrations in the DPPH assay. nih.gov Theoretical calculations using density functional theory (DFT) have also been employed to understand the structure-activity relationship and examine how structural features contribute to antioxidant activity. nih.gov Other studies have also confirmed the ability of various 1,3,4-thiadiazole derivatives to act as effective free radical scavengers. nih.govresearchgate.net

Other Noteworthy Biological Activities

The versatile 1,3,4-thiadiazole nucleus is associated with a broad spectrum of other biological activities beyond those detailed above. Numerous studies have reported its potential in various therapeutic areas, making it a privileged scaffold in drug discovery. nih.govmdpi.com These activities include:

Antimicrobial and Antifungal Activity: Derivatives have shown inhibitory action against various bacterial and fungal strains. chemmethod.comnih.govijpcbs.com

Anticancer Activity: The 1,3,4-thiadiazole ring is found in compounds evaluated for their potential as anticancer agents. chemmethod.comnih.gov

Anticonvulsant Activity: Certain derivatives have been investigated for their ability to prevent or reduce the severity of seizures. chemmethod.commdpi.comdntb.gov.ua

Antitubercular and Antiviral Properties: The scaffold has been used to develop agents against tuberculosis and various viruses, including HIV. chemmethod.comnih.govmdpi.com

Diuretic Activity: Some 5-amino-1,3,4-thiadiazole-2-thiol derivatives have been identified as potent diuretic agents. mdpi.com

Diuretic Effects

The 1,3,4-thiadiazole nucleus is a key structural component in various compounds exhibiting diuretic properties. nuph.edu.ua Research into derivatives of 5-amino-1,3,4-thiadiazole has shown promising results for the development of new diuretic agents. nih.govnih.gov These compounds are known to influence the excretion of water and electrolytes, a hallmark of diuretic activity. nih.govnih.gov

Studies on various 5-substituted-1,3,4-thiadiazole-2-amine derivatives have demonstrated their potential as effective diuretics. For instance, research on 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives revealed significant diuretic action. nuph.edu.uabiopolymers.org.ua In vivo studies, typically conducted on rat models, have shown that these compounds can substantially increase the total volume of urine excreted over a 24-hour period when compared to control groups. researchgate.net

The mechanism of diuretic action for some thiadiazole derivatives is linked to the inhibition of carbonic anhydrase, similar to established diuretic drugs like acetazolamide. nuph.edu.ua The evaluation of diuretic activity often involves measuring the total urinary output, as well as the excretion of key electrolytes such as sodium (natriuretic effect), potassium (kaliuretic effect), and chloride ions. nih.govbiopolymers.org.ua

Research has indicated that modifications to the substituent at the 5-position of the thiadiazole ring can significantly influence the diuretic potency. For example, studies have shown that 5-methyl-substituted derivatives of 1,3,4-thiadiazoles can lead to a significant increase in both water and electrolyte excretion. nih.govnih.gov One study found that a para-nitro-substituted benzene (B151609) ring at the 2-thioate group of 5-methyl-1,3,4-thiadiazole exhibited the highest diuretic activity among the tested compounds. nih.gov

The following table summarizes the diuretic activity of representative 1,3,4-thiadiazole derivatives from a study on Swiss albino mice, highlighting the effects on urine volume and electrolyte excretion.

| Compound | Diuretic Activity Index | Urine Volume (mL/6h) | Na+ Excretion (mmol/L) | K+ Excretion (mmol/L) | Cl- Excretion (mmol/L) |

| Control | - | 1.25 ± 0.10 | 120.5 ± 2.5 | 30.2 ± 1.8 | 150.7 ± 4.3 |

| CPD-I | 0.78 | 2.10 ± 0.15 | 145.8 ± 3.1 | 42.6 ± 2.1 | 188.4 ± 5.2 |

| CPD-II | 0.82 | 2.25 ± 0.18 | 152.4 ± 3.5 | 45.3 ± 2.4 | 197.7 ± 5.8 |

| CPD-III | 0.65 | 1.75 ± 0.12 | 135.2 ± 2.8 | 38.9 ± 2.0 | 174.1 ± 4.9 |

| CPD-IV | 0.75 | 2.05 ± 0.14 | 142.1 ± 3.0 | 40.8 ± 2.2 | 182.9 ± 5.1 |

| CPD-V | 0.56 | 1.50 ± 0.11 | 128.7 ± 2.7 | 35.4 ± 1.9 | 164.1 ± 4.7 |

*Data derived from a study on substituted 1,3,4-thiadiazoles and represents a statistically significant increase compared to the control group. nih.gov CPD-I to CPD-V represent different synthesized 1,3,4-thiadiazole derivatives.

Corrosion Inhibition in Material Science Contexts

In the realm of material science, derivatives of 5-butyl-1,3,4-thiadiazol-2-amine have been recognized for their efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. mdpi.comijcsi.pro The protective action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the material from the corrosive medium. mdpi.comsemanticscholar.org This adsorption blocks the active sites on the metal where corrosion would typically occur. buet.ac.bd

The molecular structure of thiadiazole derivatives, featuring heteroatoms like nitrogen and sulfur with lone pairs of electrons and conjugated double bonds, facilitates their strong adsorption onto the metal surface. mdpi.com The effectiveness of these compounds as corrosion inhibitors generally increases with their concentration in the corrosive solution. mdpi.comijcsi.pro

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that thiadiazole derivatives can act as mixed-type inhibitors. mdpi.com This means they reduce both the anodic and cathodic reactions of the corrosion process. semanticscholar.org The adsorption of these inhibitor molecules on the surface of mild steel has been found to follow the Langmuir adsorption isotherm. ijcsi.prosemanticscholar.org

For instance, a study on 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (B1269388) and 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole demonstrated their effectiveness in a 0.50 M H2SO4 solution. mdpi.com The inhibition efficiency was observed to increase with higher concentrations of the inhibitors. mdpi.comnih.gov Another investigation using 5,5´-(1,4-phenylene)bis(N-benzylidene-1,3,4-thiadiazol-2-amine) (PBTA) in 1 M HCl also reported excellent inhibitive performance on mild steel. ijcsi.pro

The following table presents data on the corrosion inhibition efficiency of a thiadiazole derivative for mild steel in a 1 M HCl solution at various concentrations.

| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0.0 | 1.25 | - |

| 0.1 | 0.45 | 64.0 |

| 0.2 | 0.28 | 77.6 |

| 0.3 | 0.19 | 84.8 |

| 0.4 | 0.13 | 89.6 |

| 0.5 | 0.09 | 92.8 |

*Data derived from a study on a thiadiazole derivative in 1 M HCl. ijcsi.prosemanticscholar.org

Mechanistic Investigations and Molecular Target Interactions of 5 Butyl 1,3,4 Thiadiazol 2 Amine and Its Derivatives

Enzyme Inhibition Kinetics and Characterization

The interaction of 5-Butyl-1,3,4-thiadiazol-2-amine and its related compounds with various enzymes has been a subject of investigation to understand their mechanism of action at a molecular level. These studies are crucial for the development of more potent and selective inhibitors for therapeutic purposes.

Inosine 5'-Phosphate Dehydrogenase (IMPDH) Inhibition

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. tandfonline.comnih.gov As such, it represents a key target for the development of anticancer, antiviral, and immunosuppressive agents. tandfonline.com The inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, which in turn disrupts DNA and RNA synthesis. tandfonline.com While various classes of compounds have been identified as IMPDH inhibitors, including mycophenolic acid and its derivatives, specific kinetic data on the inhibition of IMPDH by this compound is not extensively detailed in the currently available literature. However, the broader class of 1,3,4-thiadiazole (B1197879) derivatives has been explored for this activity. For instance, certain 1,2,3-triazoles, which share a common five-membered heterocyclic structure, have been investigated as inhibitors of bacterial IMPDH. nih.gov The general mechanism of IMPDH inhibitors often involves trapping the E-XMP* intermediate of the enzymatic reaction. researchgate.net

Carbonic Anhydrase Isozyme Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of CA are involved in numerous physiological processes, and their inhibition has therapeutic applications. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of CA inhibitors. nih.gov Specifically, 2-substituted-1,3,4-thiadiazole-5-sulfonamides have been shown to be potent inhibitors of several CA isozymes.

Studies on derivatives such as 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have demonstrated significant inhibitory activity against human carbonic anhydrase isozymes I and II (hCA I and hCA II). nih.gov For example, bile acid derivatives of this compound have shown inhibition constants (Ki) for hCA-II in the nanomolar range (66 to 190 nM). nih.govresearchgate.net Other synthesized pyrazole-sulfonamides incorporating the 1,3,4-thiadiazole moiety have also exhibited inhibitory effects on hCA I and hCA II with Ki values in the micromolar to sub-micromolar range. researchgate.net While direct inhibitory data for this compound is not specified, the extensive research on related sulfonamide derivatives highlights the potential of the 1,3,4-thiadiazole ring system to interact with the active site of carbonic anhydrases. The nitrogen atoms of the thiadiazole ring are thought to act as hydrogen bond acceptors, contributing to the binding affinity.

Table 1: Inhibition of Human Carbonic Anhydrase Isozymes by 1,3,4-Thiadiazole Derivatives

| Compound Class | Isozyme | Inhibition Data (Ki or IC50) |

|---|---|---|

| Bile acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide | hCA-II | 66 - 190 nM (Ki) nih.govresearchgate.net |

| Pyrazole-sulfonamide derivatives | hCA I | 0.119 - 3.999 µM (Ki) researchgate.net |

| Pyrazole-sulfonamide derivatives | hCA II | 0.084 - 0.878 µM (Ki) researchgate.net |

| 2-[[5-(2,4-Difluoro/dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio] acetophenones | hCA-I | 0.033 - 0.14 µM (IC50) researchgate.net |

| 2-[[5-(2,4-Difluoro/dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio] acetophenones | hCA-II | 0.030 - 0.11 µM (IC50) researchgate.net |

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. growingscience.com The inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease. tbzmed.ac.ir The 1,3,4-thiadiazole nucleus has been identified as a valuable scaffold for the design of potent cholinesterase inhibitors. growingscience.com A study on benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus revealed remarkable anticholinesterase activity, with some compounds exhibiting potency in the nanomolar range. tbzmed.ac.ir For example, a derivative with a fluorine atom on the phenyl ring was found to be a highly potent AChE inhibitor with an IC50 value of 1.82 nM. tbzmed.ac.ir Molecular docking studies suggest that the nitrogen atoms of the 1,3,4-thiadiazole ring can form hydrogen bonds within the enzyme's active site, and the ring itself can engage in π-π stacking interactions with aromatic amino acid residues, contributing to the inhibitory potency. tbzmed.ac.ir

DNA Binding and Cleavage Studies

The interaction of small molecules with DNA is a fundamental aspect of their potential anticancer and antimicrobial activities. The 1,3,4-thiadiazole ring is a common feature in compounds designed to target DNA. mdpi.com

Interactions with DNA using Spectroscopic Methods

Spectroscopic techniques, such as UV-Visible absorption and fluorescence spectroscopy, are widely used to investigate the binding of small molecules to DNA. researchgate.net Studies on various 5-substituted-1,3,4-thiadiazol-2-amines have demonstrated that these compounds are avid binders of DNA. growingscience.combookpi.org The binding interactions are typically characterized by changes in the absorption spectra (hyperchromism or hypochromism) and fluorescence quenching upon the addition of DNA. researchgate.net

For a series of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines, the binding constants (Kb) were determined, indicating a strong affinity for DNA. researchgate.net The mode of binding is often suggested to be groove binding. bookpi.org Furthermore, gel electrophoresis studies have shown that some of these thiadiazole derivatives are capable of cleaving DNA, particularly in the presence of an oxidizing agent like hydrogen peroxide. growingscience.comresearchgate.net This suggests a potential mechanism of action involving DNA damage. While specific data for this compound is not detailed, the consistent findings for the broader class of 5-substituted-1,3,4-thiadiazol-2-amines suggest that the butyl derivative likely shares these DNA-interacting properties.

Table 2: DNA Binding Constants for 5-(4-Substituted phenyl)-1,3,4-thiadiazol-2-amines

| Compound (Substituent) | Binding Constant (Kb) in M⁻¹ |

|---|---|

| 4-H | 3.525 × 10⁴ researchgate.net |

| 4-CH₃ | 3.567 × 10⁴ researchgate.net |

| 4-OCH₃ | 8.505 × 10⁴ researchgate.net |

| 4-Cl | 13.341 × 10⁴ researchgate.net |

Analysis of DNA Cleavage Capacity

Derivatives of 5-substituted-1,3,4-thiadiazol-2-amines have demonstrated the ability to interact with and cleave DNA. Studies using gel electrophoresis have shown that these compounds can induce DNA cleavage, particularly in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). researchgate.net This suggests a potential mechanism of action involving oxidative damage to DNA. The ability to cleave DNA is a significant finding, as it is a characteristic of some anticancer agents. researchgate.net

Research on various 5-aryl-1,3,4-thiadiazol-2-amine derivatives has further substantiated their DNA binding and cleavage capabilities. researchgate.net Spectroscopic methods, such as absorption and fluorescence spectroscopy, have confirmed that these compounds are avid binders to DNA. researchgate.net The interaction is often characterized by changes in the spectral properties of the compounds upon addition of DNA, indicating a close association. researchgate.net Gel electrophoresis experiments with plasmid DNA, like pUC18, have visually confirmed the DNA cleavage activity of these thiadiazole derivatives. researchgate.net

| Compound Type | Experimental Method | Observation | Reference |

| 5-[Substituted]-1,3,4-thiadiazol-2-amines | Gel Electrophoresis with pUC18 DNA | DNA cleavage in the presence of H₂O₂ | researchgate.net |

| 5-(4-Substituted phenyl)-1,3,4-thiadiazole-2-amines | Absorption Titration | Hyperchromism or hypsochromism upon DNA addition, indicating binding | researchgate.net |

| 5-(4-Substituted phenyl)-1,3,4-thiadiazole-2-amines | Ethidium Bromide Quenching Assay | Static quenching mechanism of DNA interaction | researchgate.net |

Receptor Binding Profiles and Ligand-Receptor Interactions

The versatility of the 1,3,4-thiadiazole scaffold allows for its derivatives to interact with a range of biological receptors, including key enzymes involved in cancer progression.

While direct binding studies of this compound to EGFR are not extensively reported, related 1,3,4-thiadiazole derivatives have been investigated as potential EGFR inhibitors. For instance, certain 1,3,5-triazine-based derivatives incorporating a 1,2,4-triazole (B32235) moiety, which shares structural similarities with the thiadiazole ring, have shown inhibitory activity against both wild-type EGFR (EGFRWT) and its mutant form (EGFRT790M). acs.org Molecular docking studies of these related compounds have revealed hydrogen bonding interactions with key amino acid residues, such as Met769 and Met793, within the EGFR active site. acs.org This suggests that the thiadiazole scaffold could be a viable starting point for designing novel EGFR inhibitors.

Information regarding the direct binding of this compound to Lysine Specific Demethylase 1 (LSD1) is not prominently available in the reviewed literature. However, the broad-ranging biological activities of thiadiazole derivatives suggest that they could potentially interact with various enzymatic targets, including those involved in epigenetic regulation like LSD1. Further research is required to explore this specific interaction.

Cellular Pathway Modulation and Biological Response Characterization

The interaction of this compound derivatives with molecular targets like DNA and potentially various receptors leads to the modulation of cellular pathways and elicits a range of biological responses. The ability of these compounds to induce DNA damage can trigger cell cycle arrest and apoptosis (programmed cell death), which are crucial mechanisms for anticancer activity. nih.gov

For example, a 2-amino-1,3,4-thiadiazole (B1665364) derivative known as FABT has been shown to inhibit the Extracellular signal-Regulated Kinase (ERK) pathway in human non-small cell lung carcinoma cells. researchgate.net Inhibition of the ERK pathway, which is often hyperactivated in cancer, leads to cell cycle arrest and a reduction in cancer cell proliferation. researchgate.net

Furthermore, studies on other 1,3,4-thiadiazole derivatives have demonstrated their ability to induce cell cycle arrest at different phases. For instance, certain compounds were found to cause cell cycle arrest at the S and G2/M phases in liver and breast cancer cell lines. nih.gov This is often accompanied by an increase in the ratio of pro-apoptotic to anti-apoptotic proteins, such as Bax/Bcl-2, and elevated levels of caspases, which are key executioners of apoptosis. nih.gov

A series of 5-amino-1,3,4-thiadiazole appended isatins were found to induce significant cellular morphological changes and showed biological profiling similarities to an antifungal agent and a chemokine receptor inhibitor, highlighting the polypharmacological potential of this class of compounds. nih.gov

| Derivative Class | Cell Line(s) | Observed Biological Response | Reference |

| 2-Amino-1,3,4-thiadiazole derivative (FABT) | Human non-small cell lung carcinoma | Inhibition of ERK pathway, cell cycle arrest | researchgate.net |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | HepG2 (liver cancer), MCF-7 (breast cancer) | Cell cycle arrest at S and G2/M phases, induction of apoptosis | nih.gov |

| 5-amino-1,3,4-thiadiazole appended isatins | Various | Induction of cellular morphological changes | nih.gov |

Computational Chemistry and Molecular Modeling in Research on 5 Butyl 1,3,4 Thiadiazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of 5-butyl-1,3,4-thiadiazol-2-amine at an electronic level.